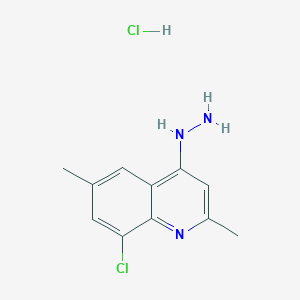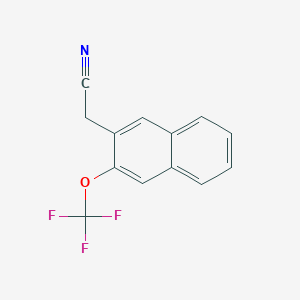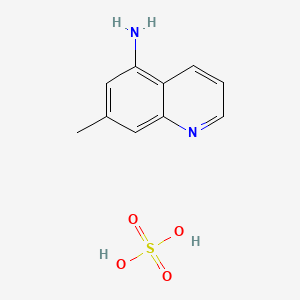
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system, which is a bicyclic aromatic hydrocarbon, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid (H₂SO₄) for nitration or iron (Fe) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro groups or halogens.
Applications De Recherche Scientifique
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antitumor agent due to its ability to inhibit certain proteins involved in cancer cell proliferation.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industry: It can be utilized in the synthesis of various organic compounds and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of proteins such as Bcl-2, which are involved in the regulation of apoptosis (programmed cell death) . By binding to the active sites of these proteins, the compound can induce apoptosis in cancer cells, thereby exhibiting antitumor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: This compound is structurally similar and has been studied for its antitumor and anti-inflammatory activities.
7-Methoxy-3,4-dihydronaphthalen-1-yl acetonitrile:
Uniqueness
3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring and a butanoic acid moiety allows for versatile chemical modifications and a wide range of applications in various scientific fields.
Propriétés
Numéro CAS |
94002-48-9 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
3-(3,4-dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16O4/c1-19-15(18)13(9-14(16)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8,13H,4,6,9H2,1H3,(H,16,17) |
Clé InChI |
AMDUXHAAAIDROT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



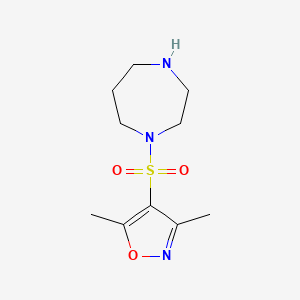
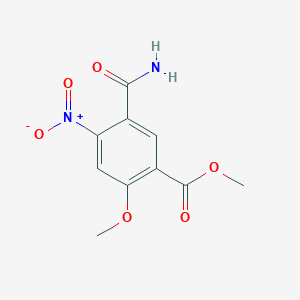

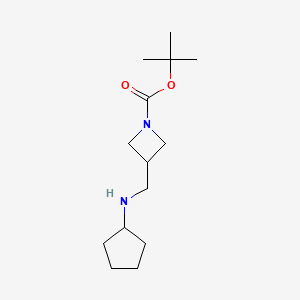

![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)

